molecular formula C14H10ClN3O2S2 B2716181 5-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 886909-26-8

5-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2716181
CAS No.: 886909-26-8
M. Wt: 351.82
InChI Key: UQMWVBNAOOCOIO-UHFFFAOYSA-N
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Description

5-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiophene ring, an oxadiazole ring, and a chlorinated phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compoundsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an antithrombotic agent, it inhibits the coagulation enzyme Factor Xa, preventing the formation of blood clots. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the oxadiazole ring in 5-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide distinguishes it from other similar compounds. This ring enhances the compound’s stability and reactivity, making it more versatile for various applications in research and industry.

Properties

IUPAC Name

5-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S2/c1-21-9-5-3-2-4-8(9)13-17-18-14(20-13)16-12(19)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMWVBNAOOCOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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